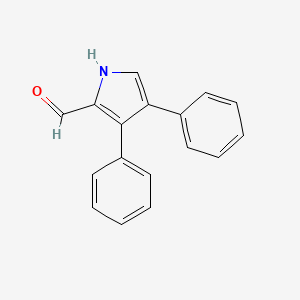![molecular formula C17H15N3O2 B14323454 3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline CAS No. 111010-47-0](/img/structure/B14323454.png)
3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with oxy groups, which are further connected to aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline typically involves the reaction of 2,6-dihydroxypyridine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline rings.
Scientific Research Applications
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl)]bis(propan-1-ol): This compound has similar structural features but includes triazole rings instead of aniline groups.
2,2’-[Pyridine-2,6-diylbis(3,1-phenylene)]bis(oxy)bis(N,N-diethylacetamide): This compound features phenylene groups and diethylacetamide functionalities.
Uniqueness
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is unique due to its specific combination of pyridine and aniline groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
111010-47-0 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-[6-(3-aminophenoxy)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C17H15N3O2/c18-12-4-1-6-14(10-12)21-16-8-3-9-17(20-16)22-15-7-2-5-13(19)11-15/h1-11H,18-19H2 |
InChI Key |
YJRWUTMEGNLLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)OC3=CC=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
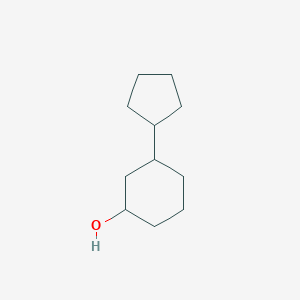

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
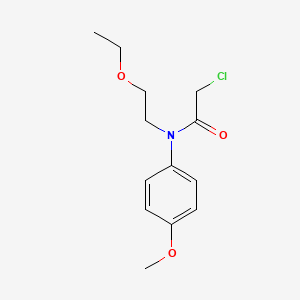
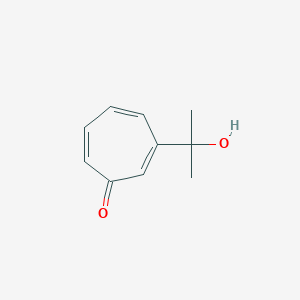
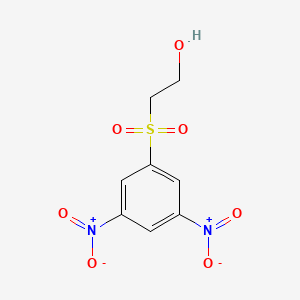
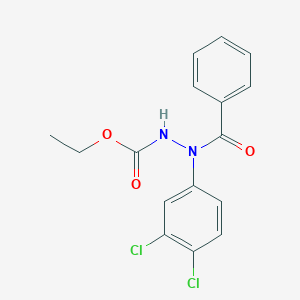

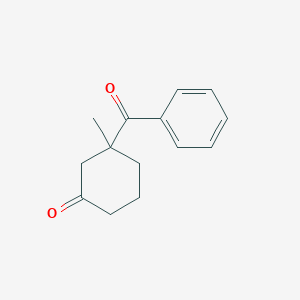
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
